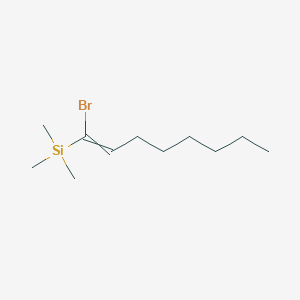
(1-Bromooct-1-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromine atom, an octenyl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-octenyl magnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction proceeds as follows:
1-Octenyl magnesium bromide+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the octenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen bromide are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution Reactions: Products include (1-Hydroxyoct-1-en-1-yl)(trimethyl)silane or (1-Alkoxyoct-1-en-1-yl)(trimethyl)silane.
Addition Reactions: Products include 1,2-dibromo derivatives or bromoalkanes.
Reduction Reactions: Products include octane or octene derivatives.
Applications De Recherche Scientifique
(1-Bromooct-1-en-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-Bromooct-1-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the octenyl group are key sites for chemical reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromovinyl)trimethylsilane
- (1-Bromomethyl)cyclopropyl(trimethyl)silane
- Bromotrimethylsilane
Uniqueness
(1-Bromooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of the octenyl group, which provides additional reactivity and versatility compared to simpler bromosilanes. The combination of the bromine atom and the trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
168558-90-5 |
|---|---|
Formule moléculaire |
C11H23BrSi |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-bromooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23BrSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
JBSPMVUKKAURAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C([Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)
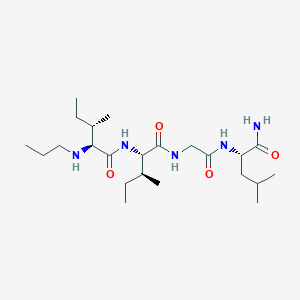
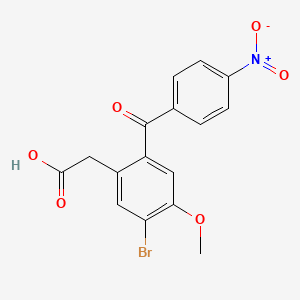
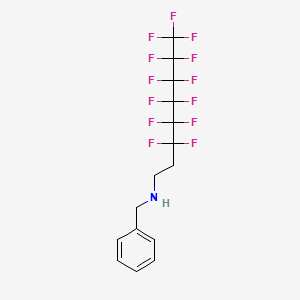
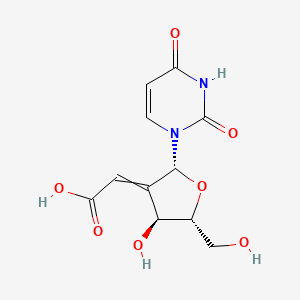
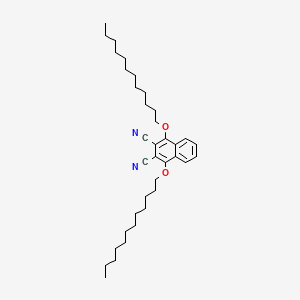
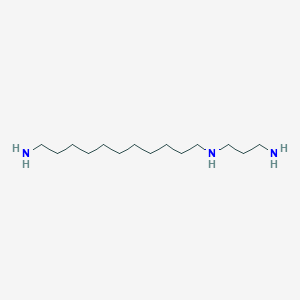
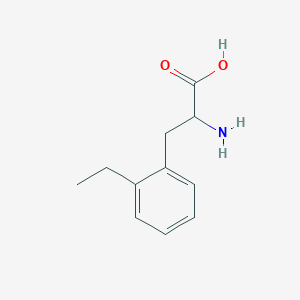
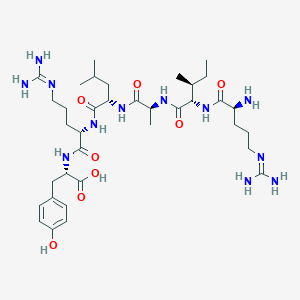
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
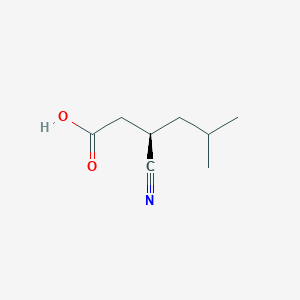
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
